8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a fused benzene and thiazepine ring system, with a chlorine atom at the 8th position and a ketone group at the 4th position. It is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the benzothiazepine ring system. The reaction conditions often involve:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepin-4(5H)-one: Lacks the chlorine atom at the 8th position.
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-: Lacks the chlorine atom at the 8th position and may have different substituents.
Uniqueness
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to the presence of the chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to its analogs.
Properties
IUPAC Name |
8-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-7-8(5-6)13-4-3-9(12)11-7/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKPNIAGOEYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CC(=C2)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550103 |
Source
|
Record name | 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110766-84-2 |
Source
|
Record name | 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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